molecular formula C17H23ClN2O5S B2552146 N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide CAS No. 2319835-59-9

N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Cat. No.: B2552146
CAS No.: 2319835-59-9
M. Wt: 402.89
InChI Key: RTOXKFLBCHCQOA-UHFFFAOYSA-N
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Description

This compound belongs to the oxalamide class, characterized by a central oxalamide (ethanediamide) backbone. Its structure features a 5-chloro-2-methoxyphenyl group on one amide nitrogen and a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy moiety on the other nitrogen. The thiopyran ring introduces sulfur-containing heterocyclic rigidity, while the hydroxyethoxy group enhances hydrophilicity.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S/c1-24-14-3-2-12(18)10-13(14)20-16(23)15(22)19-11-17(25-7-6-21)4-8-26-9-5-17/h2-3,10,21H,4-9,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOXKFLBCHCQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound with a unique molecular structure that suggests potential biological activity. This compound belongs to the class of oxalamides, characterized by the presence of oxalic acid derivatives. Its molecular formula and weight are approximately C18H23ClN2O4C_{18}H_{23}ClN_{2}O_{4} and 388.9 g/mol, respectively .

Structural Characteristics

The compound features several functional groups, including:

  • Chloro group (5-chloro)
  • Methoxy group (2-methoxy)
  • Tetrahydrothiopyran moiety linked through an oxalamide bond.

These structural components may contribute to its interactions with biological targets, influencing its potential efficacy in various biochemical pathways.

The biological activity of this compound is hypothesized to involve modulation of specific molecular targets such as enzymes and receptors. This interaction may lead to inhibition or activation of various signaling pathways, which is critical in drug discovery and development .

Research Findings

Recent studies have reported on the synthesis and biological evaluation of similar compounds, indicating that structural modifications can significantly alter their pharmacological profiles. For instance, compounds with similar oxalamide structures have shown promising results in inhibiting key enzymes involved in cancer and inflammatory processes .

Case Studies

  • Antiproliferative Activity : A related study demonstrated that compounds with similar functional groups exhibited antiproliferative effects in mammalian cells. The activity was linked to their ability to inhibit topoisomerase II, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : Another investigation into related oxalamides found significant urease inhibition, which could be relevant for treating conditions like peptic ulcers. The binding affinity of these compounds was assessed using molecular docking studies, revealing potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound compared to other compounds, a summary table is provided below:

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential inhibitor/modulatorInteraction with enzymes/receptors
BenzopsoralensAntiproliferativeInhibition of topoisomerase II
Urease inhibitors (related oxalamides)Antibacterial/antisecretoryEnzyme inhibition

Scientific Research Applications

Research indicates that N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exhibits potential biological activities that warrant further investigation:

Therapeutic Applications

The unique structural characteristics of this compound suggest several therapeutic applications:

  • Cancer Treatment : Given its potential enzyme inhibition properties, this compound could be explored as a candidate for cancer therapy by targeting specific oncogenic pathways.
  • Anti-inflammatory Agents : Similar compounds have been investigated for anti-inflammatory effects, making this compound a candidate for further studies in inflammatory diseases .
  • Antimicrobial Agents : The potential antimicrobial activity opens avenues for developing new antibiotics or antifungal agents to combat resistant strains .

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are sparse, ongoing research into structurally similar compounds provides valuable insights:

CompoundActivityReference
Oxalamide derivativesAntimicrobial
Enzyme inhibitorsCancer therapy
Anti-inflammatory agentsIn vitro studies

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and synthetic data for comparable oxalamide derivatives:

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound 5-chloro-2-methoxyphenyl; tetrahydrothiopyran with hydroxyethoxy N/A N/A Sulfur-containing thiopyran; hydrophilic hydroxyethoxy group
Compound 9 4-chlorobenzylidene; 4-methoxyphenyl 90 186–187 High yield; chlorobenzylidene enhances lipophilicity
Compound 10 Indole-3-ylmethylene; phenyl 83 206–207 Indole moiety may confer receptor-binding versatility
Compound 17 4-methoxyphenethyl; 2-methoxyphenyl 35 N/A Low yield; dual methoxy groups for solubility
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-...oxalamide Chloropyridinyl; dimethylcarbamoyl-cyclohexyl; thiazolo[5,4-c]pyridine N/A N/A Complex cyclohexyl-thiazolo pyridine structure; potential enzyme inhibition
Compound 18 2-fluorophenyl; 4-methoxyphenethyl 52 N/A Fluorine atom for metabolic stability; moderate yield

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic systems (e.g., Compound 10 with indole, mp 206–207°C ) exhibit higher melting points than aliphatic-substituted analogs. The target compound’s thiopyran ring may reduce crystallinity compared to fully aromatic systems.
  • Solubility : The hydroxyethoxy group likely improves aqueous solubility relative to lipophilic groups like chlorophenyl (Compound 13 ) or nitro furyl (Compound 12 ).

Functional Group Impact on Bioactivity

  • Thiopyran vs. Thiazolidinone/Thiazolo Rings: The thiopyran ring in the target compound provides a six-membered sulfur heterocycle, offering conformational flexibility distinct from the five-membered thiazolidinone rings in Compounds 9–13 . This may influence binding to targets like cytochrome P450 or kinases.
  • Hydroxyethoxy vs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N1-(5-chloro-2-methoxyphenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide?

  • Methodology :

  • Step 1 : Synthesize the 5-chloro-2-methoxyaniline moiety via selective methoxylation and chlorination of a phenol precursor.
  • Step 2 : Prepare the tetrahydro-2H-thiopyran derivative by cyclizing a thiol-containing intermediate with a hydroxyethoxy substituent at the 4-position.
  • Step 3 : Couple the two fragments via oxalamide bond formation. Use DMF as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution, and monitor reaction completion via TLC (e.g., hexane:ethyl acetate 3:1) .
  • Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of the thiopyran-methylamine derivative) and reaction time (12–24 hours at room temperature) to improve yield.

Q. How can the chemical structure of this compound be rigorously validated?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, thiopyran ring protons at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass within 2 ppm error).
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns in the oxalamide core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculation) .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Normalize results to solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter thiopyran ring size) and assess impact on bioactivity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., kinases). Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression .

Q. How should discrepancies between in vitro potency and in vivo efficacy be investigated?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (oral vs. intravenous dosing in rodents), and tissue distribution via LC-MS/MS .
  • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at thiopyran or demethylation of methoxy group) .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to enhance bioavailability if poor solubility is observed .

Q. What strategies are effective for resolving conflicting data in target engagement studies?

  • Methodology :

  • Biochemical vs. Cellular Assays : Compare direct enzyme inhibition (e.g., purified kinase) with cellular pathway modulation (e.g., Western blot for phosphorylated substrates). Discrepancies may indicate off-target effects .
  • Chemical Proteomics : Employ affinity-based pull-down with a biotinylated probe of the compound to identify off-target binding partners .
  • Orthogonal Validation : Use CRISPR knockdown of the putative target to confirm if phenotypic effects are abolished .

Q. How can the stability of the thiopyran ring under physiological conditions be assessed?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 254 nm and identify products by HRMS .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare chromatographic purity to initial samples .

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